5-Ethyl-2-thiouracil

Vue d'ensemble

Description

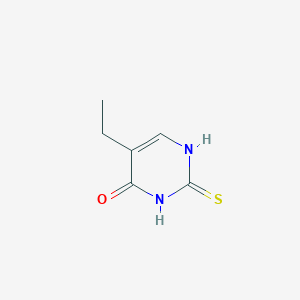

5-Ethyl-2-thiouracil is a modified nucleobase with the empirical formula C6H8N2OS and a molecular weight of 156.21 g/mol . It is a derivative of thiouracil, where the hydrogen atom at the 5-position of the uracil ring is replaced by an ethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-thiouracil typically involves the alkylation of 2-thiouracil. One common method is the reaction of 2-thiouracil with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by recrystallization or chromatography to obtain the desired compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Ethyl-2-thiouracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of this compound can yield the corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted thiouracil derivatives.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Chemical Formula: C7H10N2OS

- Molecular Weight: 174.23 g/mol

5-Ethyl-2-thiouracil is a thiouracil derivative characterized by the presence of an ethyl group at the 5-position and a thioketone functional group. Its mechanism of action primarily involves the inhibition of thyroid hormone synthesis by interfering with the enzyme thyroperoxidase. This competitive inhibition reduces the production of triiodothyronine (T3) and thyroxine (T4), leading to a state of hypothyroidism, which is useful for studying thyroid function and related disorders.

Scientific Research Applications

-

Thyroid Function Studies:

- ETU is widely used in research to induce hypothyroidism in animal models, allowing scientists to investigate the physiological effects of reduced thyroid hormones. This application is crucial for understanding conditions such as Graves' disease and Hashimoto's thyroiditis.

-

Anticancer Research:

- Recent studies have explored the potential anticancer properties of ETU and its derivatives. For instance, ETU has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer models. The mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis .

- A specific case study demonstrated that certain thiouracil derivatives displayed significant inhibitory activity against histone deacetylases (HDACs), which are important targets in cancer therapy. Compounds derived from thiouracil exhibited IC50 values in low micromolar ranges against cancer cell lines like MCF-7 and HepG2 .

-

Enzyme Inhibition Studies:

- ETU has been investigated for its role as an enzyme inhibitor beyond thyroid-related enzymes. Its structural similarity to nucleobases allows it to interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and affecting cellular processes.

- Antioxidant Activity:

Table 1: Cytotoxicity of Thiouracil Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| ETU | MCF-7 | 11 ± 1.6 |

| ETU | HepG2 | 4 ± 1 |

| ETU | HCT-116 | 21 ± 2.4 |

This table summarizes findings from various studies demonstrating the anticancer activity of ETU derivatives against different cell lines, highlighting their potential as therapeutic agents.

Table 2: Effects on Thyroid Hormone Levels

| Study Type | Result Description |

|---|---|

| Animal Model | Induction of hypothyroidism observed |

| Hormonal Assay | Significant reduction in T3 and T4 levels |

These results underscore the effectiveness of ETU in modulating thyroid hormone levels, thus serving as a valuable tool for thyroid research.

Mécanisme D'action

The mechanism of action of 5-Ethyl-2-thiouracil involves its interaction with thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, the compound prevents the iodination of tyrosine residues in thyroglobulin, thereby reducing the production of thyroxine and triiodothyronine . Additionally, it may have immunosuppressive effects by decreasing the levels of antithyrotropin-receptor antibodies and other immunologically important molecules .

Comparaison Avec Des Composés Similaires

- 2-Thiouracil

- 6-Methyl-2-thiouracil

- 6-Phenyl-2-thiouracil

- Propylthiouracil

Comparison: 5-Ethyl-2-thiouracil is unique due to the presence of an ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. Compared to 2-thiouracil, the ethyl group may enhance its lipophilicity and potentially its ability to cross biological membranes. Compared to 6-Methyl-2-thiouracil and 6-Phenyl-2-thiouracil, the position and type of substituent can significantly affect the compound’s pharmacokinetics and pharmacodynamics .

Activité Biologique

5-Ethyl-2-thiouracil is a compound that belongs to the thiouracil family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key findings from recent studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thioketone functional group, which contributes to its biological activity. The molecular formula is , and it features an ethyl group at the 5-position of the uracil ring. This modification enhances its pharmacological properties compared to other thiouracil derivatives.

The biological activity of this compound can be attributed to several mechanisms:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested alongside other thiouracil derivatives against MCF-7 (breast cancer) and HEPG-2 (liver cancer) cell lines, demonstrating promising IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil .

- Inhibition of Lipoxygenase : The compound has shown potential as an inhibitor of 15-lipoxygenase (15-LOX), which is implicated in inflammatory processes and cancer progression. In vitro studies have demonstrated that this compound can reduce lipid peroxidation and exhibit antioxidant properties, making it a candidate for further investigation as an anti-inflammatory agent .

- Antimicrobial Activity : Preliminary studies have indicated that this compound possesses antibacterial and antifungal properties. Its derivatives have been evaluated against various Gram-positive and Gram-negative bacteria, showing significant inhibition rates .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the thiouracil structure can significantly impact biological activity. The presence of substituents at specific positions on the uracil ring alters the compound's interaction with biological targets:

- Substituents at Position 5 : The ethyl group at position 5 enhances lipophilicity and cellular uptake, potentially increasing cytotoxicity against tumor cells.

- Thioether Modifications : Variations in thioether groups have been shown to affect the compound's ability to inhibit lipoxygenase and exhibit antioxidant properties.

Anticancer Efficacy

A study published in Pharmacophore evaluated novel thiouracil derivatives, including this compound, against MCF-7 and HEPG-2 cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.52 μg/mL for MCF-7 cells, highlighting their potential as effective anticancer agents .

Antioxidant Activity

Research assessing the antioxidant properties of this compound showed its efficacy in scavenging DPPH radicals with IC50 values ranging from 7.55 μg/mL to 80 μg/mL across various derivatives tested. This suggests a strong potential for developing antioxidant therapies based on this compound .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-ethyl-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-4-3-7-6(10)8-5(4)9/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBWJPAOAQCXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388230 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34171-37-4 | |

| Record name | 5-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.